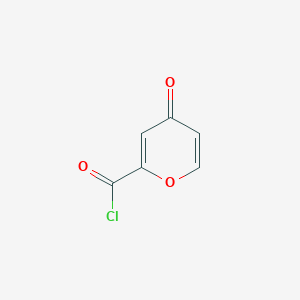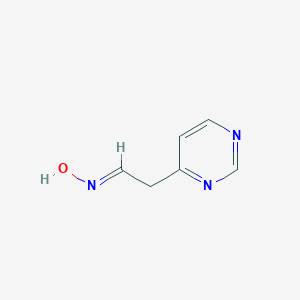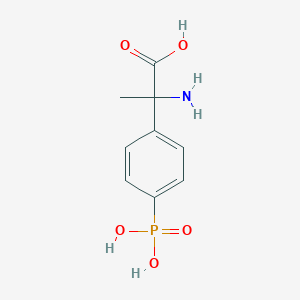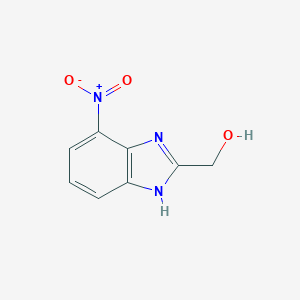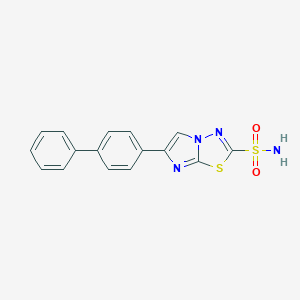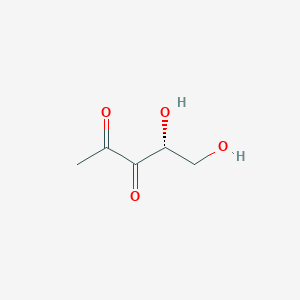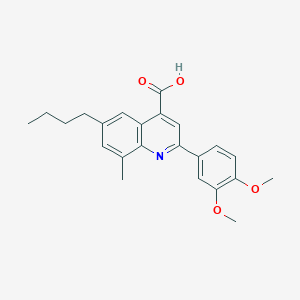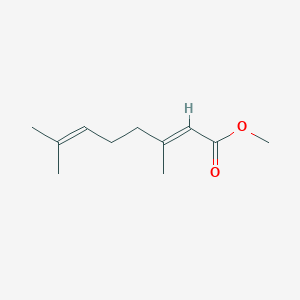
甲基油酸酯
描述
Methyl geranate is a monoterpenoid . It is a natural product found in Humulus lupulus, Perilla frutescens, and other organisms . It has a floral, herbal, citrus, fruity, and green note closely related to part of the geranium character . It is a key link between the lavender aspect and the geranium character for a fougere note .
Synthesis Analysis
Methyl geranate is biosynthesized in nature by two distinct metabolic pathways, the methylerythritol phosphate (MEP) pathway, which is present in most bacteria and plastids of plant cells, and the mevalonate (MVA) pathway, which functions in most eukaryotes, archaea, and certain bacteria . The putative biosynthesis of methyl geranate and its link to JH III have been studied .Molecular Structure Analysis
The molecular formula of Methyl geranate is C11H18O2 . The molecular weight is 182.26 g/mol . The IUPAC name is methyl (2 E )-3,7-dimethylocta-2,6-dienoate . The InChI is 1S/C11H18O2/c1-9 (2)6-5-7-10 (3)8-11 (12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ .科学研究应用
Flavoring in Beer Production
Methyl geranate contributes to the flavor of beer. It is one of the esters that can be found in beer, especially those brewed with different qualities/quantities of hops . The presence of this methyl ester in the final beer samples is due to its resistance to hydrolysis during fermentation .
Aroma Profile Development in Beer
In addition to flavor, Methyl geranate also plays a role in the aroma profile of beer. Beers brewed with different hop varieties can be well differentiated by their ester profile, including the presence of Methyl geranate .
Biotransformation in Plants
Methyl geranate can undergo biotransformation in plants. For instance, in Achyranthes bidentata leaves, geraniol, a precursor of Methyl geranate, is conjugated with glucose .
Tyrosinase Inhibition
Methyl geranate is known to inhibit tyrosinase, an enzyme that catalyzes the production of melanin. This property makes it useful in applications of skin depigmentation .
Microbial Production
Methyl geranate can be produced by engineered microbes. This microbial production has not been systematically pursued, but it could be obtained from the oxidation of geraniol .
Medicinal Purposes
Historically, hops (Humulus lupulus L.), which contain Methyl geranate, have been used for a wide range of medicinal purposes .
未来方向
作用机制
Target of Action
Methyl geranate, a volatile organic compound, is primarily targeted at bacterial membranes . It is also known to act as an anti-aphrodisiac in certain species of beetles, specifically the Nicrophorus or burying beetles .
Mode of Action
The geranate ion and geranic acid components of Methyl geranate are predicted to act in concert to integrate into bacterial membranes . This integration affects membrane thinning and perturbs membrane homeostasis . In the case of Nicrophorus beetles, it acts as an anti-aphrodisiac, deterring males from copulating during the intensive period of parental care .
Biochemical Pathways
Methyl geranate is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid, which is a component of Methyl geranate .
Pharmacokinetics
It is known to be a readily biodegradable perfumery ingredient produced by green synthesis .
Result of Action
The integration of Methyl geranate into bacterial membranes results in membrane thinning and perturbation of membrane homeostasis . This leads to the eradication of biofilms of certain pathogens . In Nicrophorus beetles, the emission of Methyl geranate results in a decrease in copulation, thereby aiding in parental care .
Action Environment
The action of Methyl geranate can be influenced by environmental factors. For instance, in the case of Nicrophorus beetles, the emission of Methyl geranate is influenced by the intensive period of parental care . In the context of its use as a perfumery ingredient, it is known to give excellent effects in many florals to develop richness and naturalness .
属性
IUPAC Name |
methyl (2E)-3,7-dimethylocta-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBBFVLNKYODD-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274147 | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl geranate | |
CAS RN |
1189-09-9 | |
| Record name | Methyl geranate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl geranate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E)-geranate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL GERANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Methyl geranate and where is it found?
A1: Methyl geranate is a monoterpene ester commonly found in various plant species. It contributes significantly to the aroma of several plants, including lemon-scented myrtle (Darwinia citriodora) [, , ], Dracocephalum kotschyi [, , ], and hops (Humulus lupulus) [, , , , ].
Q2: What is the chemical structure of Methyl geranate?
A2: Methyl geranate (methyl (E)-3,7-dimethylocta-2,6-dienoate) possesses a linear structure with two double bonds. It is a methyl ester derivative of geranic acid.
Q3: Is there any spectroscopic data available for Methyl geranate?
A3: Yes, researchers have characterized Methyl geranate using various spectroscopic techniques. Its 13C NMR spectrum, alongside related compounds like juvenile hormone III and methyl farnesoate, has been analyzed to understand substituent influences on chemical shifts []. Mass spectrometry studies have provided insights into the fragmentation patterns of Methyl geranate and its isomers [, ].
Q4: How does the concentration of Methyl geranate vary in different plant species and varieties?
A4: Research indicates a significant variation in Methyl geranate concentration across different plant species and even within varieties. For example, it is almost entirely absent in some hop varieties [] while being a major component in others like Tomahawk hops []. Similarly, its concentration varies significantly across different populations of Dracocephalum kotschyi [].
Q5: Are there any studies on the photochemical reactions of Methyl geranate?
A6: Yes, the photochemistry of Methyl geranate has been extensively studied, particularly its deconjugation reactions [, , , , ]. These studies have explored the influence of factors like base concentration and the presence of triplet sensitizers on the reaction pathways and product formation [, ]. Researchers have also investigated the kinetics of these photochemical transformations [, ].
Q6: What is the role of Methyl geranate in the aroma profile of different products?
A9: Methyl geranate contributes significantly to the aroma of various products. It is a key contributor to the citrus-like aroma of Tomahawk hops, which are used in beer brewing []. In baked sweet potatoes, Methyl geranate contributes a "sweet candy" aroma []. Its presence has also been identified in the essential oils of Teucrium flavum L. subsp. flavum, a plant used to flavor wines, bitters, liqueurs, and even as a hop substitute in beer [].
Q7: What analytical techniques are used to study and quantify Methyl geranate?
A10: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely employed for identifying and quantifying Methyl geranate in complex mixtures like essential oils and plant extracts [, , , , , , , , , , , , , , , ]. Techniques like headspace solid-phase microextraction (HS-SPME) are often used in conjunction with GC-MS to improve the sensitivity and selectivity of analysis [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
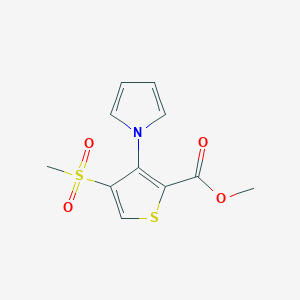

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

